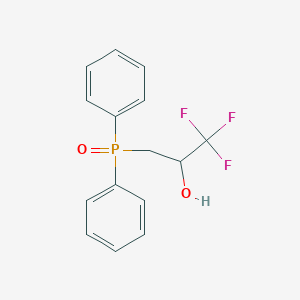
Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide is a phosphine oxide compound with the molecular formula C15H14F3O2P and a molecular weight of 314.24 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide can be achieved through several methods. One common approach involves the reaction of diphenylphosphine with 3,3,3-trifluoro-2-hydroxypropyl chloride under controlled conditions . The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphine oxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the trifluoromethyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalytic reactions, the compound acts as a ligand, coordinating with metal centers to facilitate the reaction .
Comparaison Avec Des Composés Similaires
Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide can be compared with other similar phosphine oxide compounds, such as:
Diphenylphosphine oxide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Triphenylphosphine oxide: Contains three phenyl groups, leading to variations in steric and electronic effects.
Trifluoromethylphosphine oxide: Similar in containing a trifluoromethyl group but differs in the overall structure and reactivity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the phosphine oxide moiety, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C15H14F3O2P |
|---|---|
Poids moléculaire |
314.24 g/mol |
Nom IUPAC |
3-diphenylphosphoryl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C15H14F3O2P/c16-15(17,18)14(19)11-21(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,19H,11H2 |
Clé InChI |
UEJWIVQKWSTJFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CC(C(F)(F)F)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


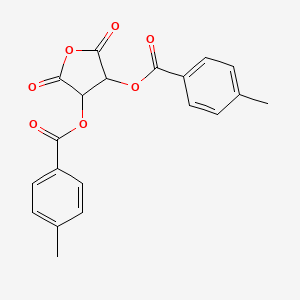
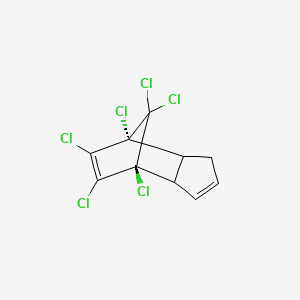
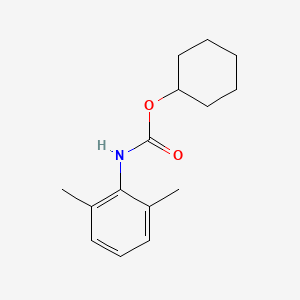
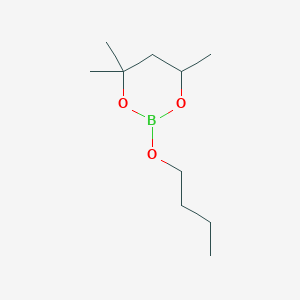
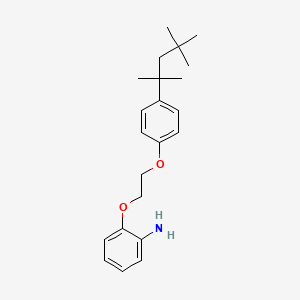
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076811.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
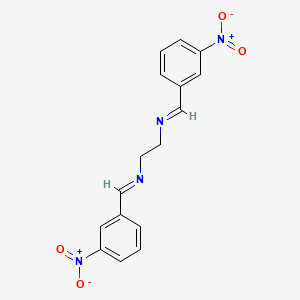
![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
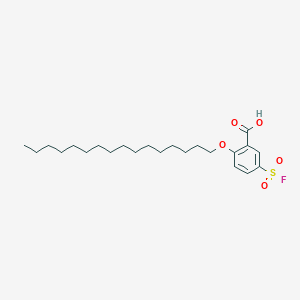
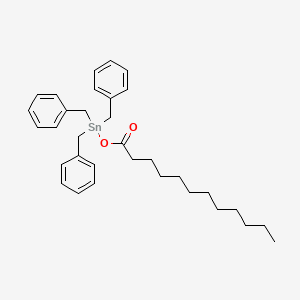
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
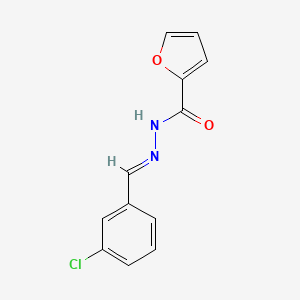
![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)
